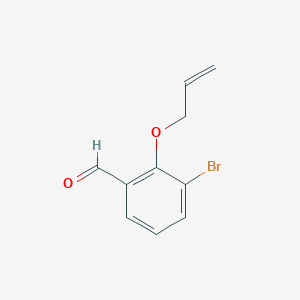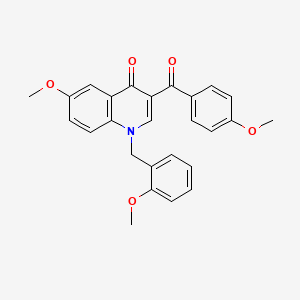
6-methoxy-3-(4-methoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-3-(4-methoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. It is also known as CKD-516 and has been studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Testing
The synthesis of complex organic compounds, including quinolin-4(1H)-one derivatives, plays a crucial role in exploring their potential biological activities. For instance, the synthesis of lakshminine, a related oxoisoaporphine alkaloid, has facilitated biological testing against various human cell lines, although only marginal antiproliferative activity was observed in specific compounds (Castro-Castillo et al., 2010). Similarly, the development of new synthetic approaches to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives highlights the continuous interest in diversifying the chemical space for biological screening (Sobarzo-Sánchez et al., 2010).
Antimicrobial Activity
Quinoline derivatives have been evaluated for their antimicrobial properties, demonstrating potential as anti-tubercular agents. Compounds synthesized with variations in the quinoline core have shown significant activity against Mycobacterium tuberculosis strains, underlining the therapeutic potential of these molecules (Maurya et al., 2013). Another study involving the synthesis of quinoline derivatives containing an azole nucleus revealed good to moderate antimicrobial activity against a variety of microorganisms, showcasing the broad-spectrum potential of these compounds (Özyanik et al., 2012).
Anticancer and Anti-inflammatory Activities
The exploration of quinolin-4(1H)-one derivatives extends to evaluating their anticancer and anti-inflammatory activities. Certain derivatives have demonstrated significant cytotoxic activities against cancer cell lines, suggesting potential for development as anticancer agents (Reddy et al., 2013). Moreover, novel quinoline derivatives have been synthesized and tested for their anti-inflammatory, analgesic, and antimicrobial activities, revealing compounds with promising pharmacological profiles (Alam et al., 2011).
Eigenschaften
IUPAC Name |
6-methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-30-19-10-8-17(9-11-19)25(28)22-16-27(15-18-6-4-5-7-24(18)32-3)23-13-12-20(31-2)14-21(23)26(22)29/h4-14,16H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLNBPCQTLNVNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

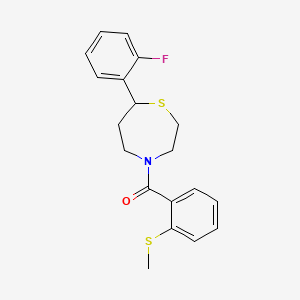
![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)
![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2362857.png)
![2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2362859.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2362861.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2362863.png)
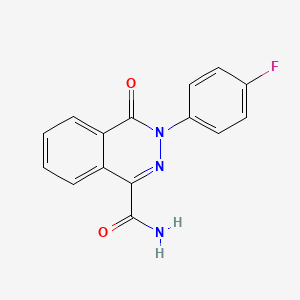
![4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline](/img/structure/B2362867.png)
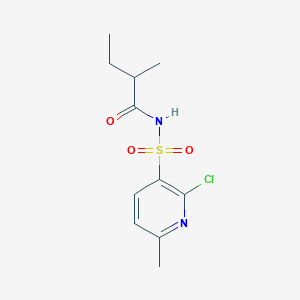
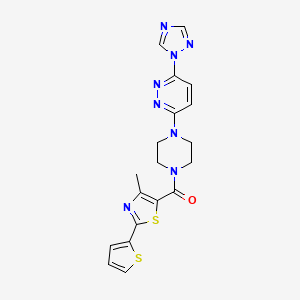
![1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one](/img/structure/B2362873.png)
![6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2362876.png)
